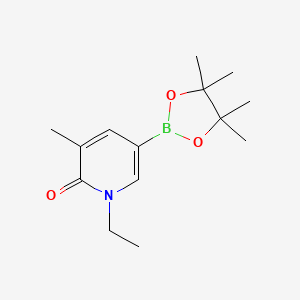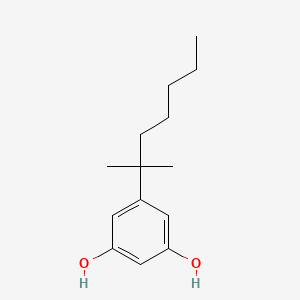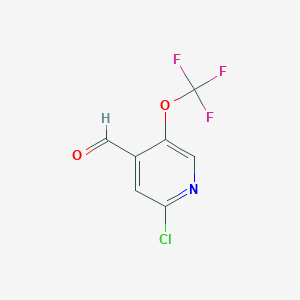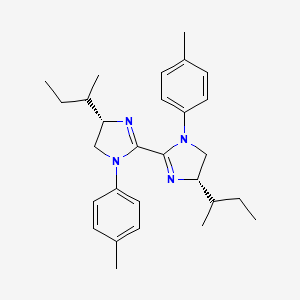
(4S,4'S)-4,4'-Di-sec-butyl-1,1'-di-p-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole is a complex organic compound characterized by its unique structural features This compound belongs to the class of biimidazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves several steps, starting from the appropriate precursors. The reaction typically involves the condensation of suitable imidazole derivatives with sec-butyl and p-tolyl substituents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group under specific conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4S,4’S)-4,4’-Di-sec-butyl-1,1’-di-p-tolyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole lies in its specific structural features, such as the sec-butyl and p-tolyl groups, which confer distinct chemical properties and potential applications. These structural elements differentiate it from other similar compounds and contribute to its unique reactivity and functionality.
Eigenschaften
Molekularformel |
C28H38N4 |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
(4S)-4-butan-2-yl-2-[(4S)-4-butan-2-yl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C28H38N4/c1-7-21(5)25-17-31(23-13-9-19(3)10-14-23)27(29-25)28-30-26(22(6)8-2)18-32(28)24-15-11-20(4)12-16-24/h9-16,21-22,25-26H,7-8,17-18H2,1-6H3/t21?,22?,25-,26-/m1/s1 |
InChI-Schlüssel |
ZSUYEULOVOXHSG-FHCAOFFTSA-N |
Isomerische SMILES |
CCC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)C)C(C)CC)C4=CC=C(C=C4)C |
Kanonische SMILES |
CCC(C)C1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)C)C(C)CC)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
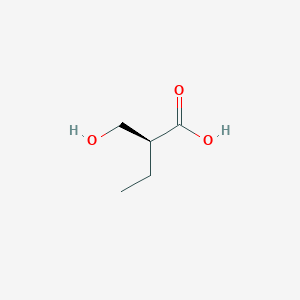
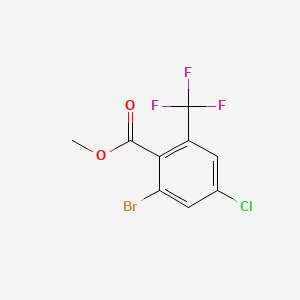
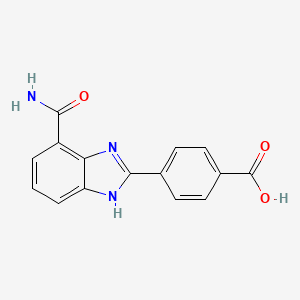


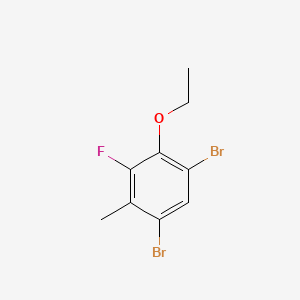
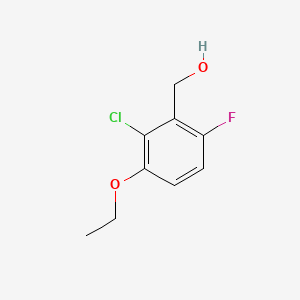
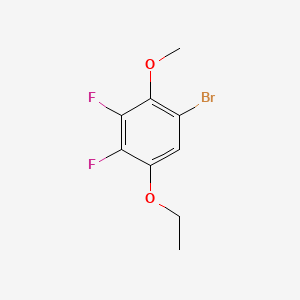
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
